molecular formula C11H18ClN2O3PS2 B12761765 Phosphorodithioic acid, O,O-diisopropyl ester, S-ester with 6-chloro-2-(mercaptomethyl)-3(2H)-pyridazinone CAS No. 51356-17-3

Phosphorodithioic acid, O,O-diisopropyl ester, S-ester with 6-chloro-2-(mercaptomethyl)-3(2H)-pyridazinone

Cat. No.: B12761765
CAS No.: 51356-17-3
M. Wt: 356.8 g/mol
InChI Key: LRGQAAOEEHNMKX-UHFFFAOYSA-N
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Description

Phosphorodithioic acid, O,O-diisopropyl ester, S-ester with 6-chloro-2-(mercaptomethyl)-3(2H)-pyridazinone is a complex organophosphorus compound. This compound is known for its unique chemical structure, which combines elements of phosphorodithioic acid and pyridazinone. It is primarily used in various chemical and industrial applications due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphorodithioic acid, O,O-diisopropyl ester, S-ester with 6-chloro-2-(mercaptomethyl)-3(2H)-pyridazinone typically involves the following steps:

    Preparation of Phosphorodithioic Acid, O,O-diisopropyl Ester: This is achieved by reacting phosphorus pentasulfide with isopropyl alcohol under controlled conditions.

    Synthesis of 6-Chloro-2-(mercaptomethyl)-3(2H)-pyridazinone: This compound is synthesized by chlorinating 2-(mercaptomethyl)-3(2H)-pyridazinone.

    Esterification Reaction: The final step involves the esterification of phosphorodithioic acid, O,O-diisopropyl ester with 6-chloro-2-(mercaptomethyl)-3(2H)-pyridazinone under acidic conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:

    Large-scale reactors: for the esterification process.

    Continuous monitoring: of reaction parameters such as temperature, pressure, and pH.

    Purification steps: to remove any impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

Phosphorodithioic acid, O,O-diisopropyl ester, S-ester with 6-chloro-2-(mercaptomethyl)-3(2H)-pyridazinone undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it back to its thiol form.

    Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperoxybenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products Formed

    Sulfoxides and Sulfones: Formed during oxidation reactions.

    Thiols: Formed during reduction reactions.

    Substituted Pyridazinones: Formed during nucleophilic substitution reactions.

Scientific Research Applications

Phosphorodithioic acid, O,O-diisopropyl ester, S-ester with 6-chloro-2-(mercaptomethyl)-3(2H)-pyridazinone has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of pesticides, lubricants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways:

    Enzyme Inhibition: It can inhibit certain enzymes by binding to their active sites.

    Signal Transduction: It may interfere with cellular signaling pathways, leading to various biological effects.

    Reactive Intermediates: The compound can form reactive intermediates that interact with cellular components.

Comparison with Similar Compounds

Phosphorodithioic acid, O,O-diisopropyl ester, S-ester with 6-chloro-2-(mercaptomethyl)-3(2H)-pyridazinone can be compared with other similar compounds, such as:

    Phosphorodithioic Acid Esters: These compounds share similar ester functional groups but differ in their substituents.

    Pyridazinone Derivatives: These compounds have similar pyridazinone cores but differ in their side chains and functional groups.

Uniqueness

    Combination of Functional Groups: The unique combination of phosphorodithioic acid and pyridazinone moieties sets this compound apart from others.

    Reactivity and Stability: Its specific reactivity and stability make it valuable for various applications.

List of Similar Compounds

  • Phosphorodithioic acid, O,O-diethyl ester
  • 6-Chloro-3(2H)-pyridazinone
  • 2-(Mercaptomethyl)-3(2H)-pyridazinone

Properties

CAS No.

51356-17-3

Molecular Formula

C11H18ClN2O3PS2

Molecular Weight

356.8 g/mol

IUPAC Name

6-chloro-2-[di(propan-2-yloxy)phosphinothioylsulfanylmethyl]pyridazin-3-one

InChI

InChI=1S/C11H18ClN2O3PS2/c1-8(2)16-18(19,17-9(3)4)20-7-14-11(15)6-5-10(12)13-14/h5-6,8-9H,7H2,1-4H3

InChI Key

LRGQAAOEEHNMKX-UHFFFAOYSA-N

Canonical SMILES

CC(C)OP(=S)(OC(C)C)SCN1C(=O)C=CC(=N1)Cl

Origin of Product

United States

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